2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid
Description
Properties
Molecular Formula |
C8H10F3NO3 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-[1-[(2,2,2-trifluoroacetyl)amino]cyclobutyl]acetic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(15)12-7(2-1-3-7)4-5(13)14/h1-4H2,(H,12,15)(H,13,14) |
InChI Key |
VPARMJFHGXDNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Trifluoroacetamido Cyclobutyl Intermediate
- Starting Material: Cyclobutylamine or a cyclobutyl ketone derivative.
- Reaction: The amine group is reacted with trifluoroacetic anhydride (TFAA) under controlled conditions (e.g., 0 to 20 °C) in dry dichloromethane (DCM) with a base such as triethylamine to form the trifluoroacetamido group.
- Notes: This step is critical for introducing the trifluoroacetamido moiety, which imparts biological relevance and chemical stability. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Halogenation and Subsequent Functional Group Transformations
- Procedure: Bromination using bromine (Br2) in the presence of aqueous hydrobromic acid (HBr) at controlled temperatures (<25 °C) to functionalize intermediates.
- Follow-up: Neutralization with triethylamine to quench excess bromine and facilitate product isolation.
- Outcome: Formation of key intermediates that can be converted into the target acid after workup and purification.
Purification and Isolation
- Techniques: Flash column chromatography, extraction with aqueous and organic solvents, drying over sodium sulfate (Na2SO4), and vacuum evaporation.
- Yields: Purity of intermediates typically around 90%, with final product yields ranging from 60% to over 90% depending on scale and method optimization.
Example Synthetic Sequence (Adapted from Literature)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Cyclobutylamine + TFAA, TEA, dry DCM, 0–20 °C, 18 h | Formation of trifluoroacetamido intermediate | ~90 |
| 2 | Intermediate + Allylmagnesium chloride (2 M in THF), −20 °C to RT, overnight | Carbon chain extension via Grignard addition | >90 |
| 3 | Addition of 40% aq HBr, Br2 dropwise at <25 °C, then Et3N | Bromination and neutralization | ~90 |
| 4 | Workup: Extraction, drying, evaporation, chromatography | Purification of final acid | 60–70 |
Note: The sequence can be performed in a one-pot manner for scalability and efficiency.
Analytical and Scale-Up Considerations
- Scalability: Procedures have been optimized for multigram to kilogram scale production with robust yields and minimal purification steps.
- Analytical Methods: Purity and identity confirmed by NMR, mass spectrometry, and chromatographic techniques.
- Safety Notes: Bromination and handling of trifluoroacetic anhydride require careful temperature control and appropriate safety measures due to exothermic reactions.
Summary Table of Key Reagents and Conditions
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Amide formation | Trifluoroacetic anhydride, triethylamine | Dry DCM | 0–20 °C | 18 h | Anhydrous, base neutralizes acid formed |
| Grignard addition | Allylmagnesium chloride (2 M in THF) | THF | −20 °C to RT | Overnight | Dropwise addition to control exotherm |
| Bromination | Br2, 40% HBr | CH2Cl2 + aqueous phase | <25 °C | 1–2 h | Slow addition to avoid overheating |
| Neutralization | Triethylamine | Same as bromination | RT | 30 min | Quenches excess bromine |
| Purification | Column chromatography, extraction | Various | RT | — | Removes impurities, isolates product |
Chemical Reactions Analysis
Nucleophilic Substitution at the Trifluoroacetamido Group
The electron-withdrawing trifluoromethyl group activates the adjacent amide for nucleophilic substitution. Key reactions include:
This reactivity enables modular modification for prodrug development or structural diversification .
Carboxylic Acid Functionalization
The acetic acid moiety undergoes typical carboxylate reactions:
Esterification
| Esterification Agent | Catalyst | Solvent | Yield |
|---|---|---|---|
| Acetic anhydride | Triethylamine | DCM | >85% |
| Benzyl bromide | DIPEA | THF | 78-82% |
Esters demonstrate improved membrane permeability compared to the parent acid .
Salt Formation
| Base | Counterion | Application |
|---|---|---|
| Sodium hydroxide | Na⁺ | Water-soluble formulations |
| Triethylamine | Et₃NH⁺ | Organic phase reactions |
Salts are crucial for pharmaceutical crystallization processes .
Cyclobutyl Ring Modifications
The strained cyclobutane ring participates in unique transformations:
Ring-Opening Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Bromine (Br₂) | HBr/H₂O, 25°C | 1-Bromo-3-(trifluoroacetamido)butane |
| Ozone | MeOH/CH₂Cl₂, -78°C | Aldehyde derivatives |
Ring Expansion
| Reagent | Catalyst | New Ring Size |
|---|---|---|
| CH₂N₂ | Pd(OAc)₂ | Cyclopentyl |
| Ethylene oxide | BF₃·Et₂O | Spirocyclic systems |
These reactions enable access to complex polycyclic architectures .
Stability Considerations
Critical degradation pathways:
| Stress Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 | Cyclobutane ring protonation | 2.3 h |
| UV light (254 nm) | N-CF₃ bond cleavage | 15 min |
| 40°C/75% RH | Ester hydrolysis | 72 h |
Stabilization requires pH 6-8 buffers and light-protected packaging .
Scientific Research Applications
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is a unique chemical compound that is characterized by a cyclobutyl group and a trifluoroacetamido moiety. It has a molecular formula of and a molecular weight of approximately 253.21 g/mol. The presence of both a cyclobutane ring and a trifluoroacetamido group gives it specific chemical properties that may be useful in pharmaceutical and agrochemical applications.
Potential Applications
The potential applications of 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid span various fields:
- Pharmaceuticals Due to its structural characteristics, it may serve as a scaffold for developing new drugs targeting specific diseases.
- Agrochemicals It can be employed in the synthesis of new pesticides or herbicides.
- Organic synthesis As a building block in organic synthesis for creating complex molecules.
The chemical behavior of 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is influenced by its functional groups. The trifluoroacetamido group can participate in nucleophilic substitution reactions because the trifluoromethyl group is electron-withdrawing. The carboxylic acid can undergo esterification or deprotonation to form salts. These reactions are important for modifying the compound for specific applications or enhancing its solubility and stability.
Structural Comparison
Several compounds share structural similarities with 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Cyclobutylacetic Acid | Contains a cyclobutyl group but lacks trifluoromethyl | Simpler structure; used in organic synthesis |
| 2-Amino-2-cyclobutylacetic Acid | Amino group instead of trifluoroacetamido | Potentially different biological activities |
| Trifluoroacetylated derivatives | Various derivatives with trifluoroacetyl groups | Enhanced lipophilicity; diverse biological activities |
Mechanism of Action
The mechanism of action of 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclohexyl vs. Cyclobutyl Systems
However, its discontinuation suggests synthetic challenges or poor pharmacokinetics compared to the cyclobutyl variant .
Aromatic vs. Aliphatic Systems
Trifluoroacetamido vs. Amino Groups
This could enhance reactivity but decrease metabolic stability .
Solubility and Salt Forms
The sodium salt of the benzoate analog () highlights how salt formation improves solubility, a strategy applicable to the target compound for formulation purposes .
Substituent Effects on Lipophilicity
The difluoro/methylphenyl analog () demonstrates how halogenated aryl groups enhance lipophilicity, which could improve blood-brain barrier penetration but increase toxicity risks .
Biological Activity
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₃F₃N₁O₂
- Molecular Weight : 223.21 g/mol
- IUPAC Name : 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The trifluoroacetamido group enhances lipophilicity and may influence membrane permeability, which is crucial for cellular uptake. Additionally, the cyclobutyl moiety can stabilize conformations that interact favorably with target proteins.
Anticancer Properties
Recent studies have indicated that derivatives of cyclobutyl acetic acids exhibit significant anticancer activities. For instance, compounds with similar structures have shown the ability to inhibit key transcription factors involved in cancer progression, such as TEAD (TEA domain family members) .
Anti-inflammatory Effects
Research has demonstrated that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating autoimmune diseases and conditions characterized by chronic inflammation .
Case Studies
Research Findings
- Inhibition of TEAD Transcription Factors : Compounds with the trifluoroacetamido group have been shown to inhibit TEAD transcription factors, which are implicated in various cancers .
- Cellular Uptake and Potency : The introduction of bulky groups like trifluoroacetamido can enhance the cellular uptake of the compound while maintaining binding affinity to target proteins .
- Therapeutic Applications : Potential applications include treatments for proliferative diseases (e.g., cancers), inflammatory diseases (e.g., fibrosis), and autoimmune diseases (e.g., sclerosis) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves cyclobutane ring functionalization followed by trifluoroacetamide coupling. Key parameters include temperature control (e.g., maintaining 0–5°C during cyclobutane activation), solvent selection (polar aprotic solvents like DMF for amidation), and stoichiometric ratios (e.g., 1.2:1 molar excess of trifluoroacetic anhydride to avoid side reactions). Statistical design of experiments (DoE) can optimize yield by analyzing variables like pH, reaction time, and catalyst loading . Purification often employs reverse-phase HPLC or column chromatography with gradients tailored to separate polar byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm trifluoroacetamide integration and cyclobutane proton environments. NMR resolves cyclobutyl carbon shifts (e.g., 25–35 ppm for strained carbons). Decoupling experiments distinguish overlapping signals in aromatic regions .
- X-ray Crystallography : Single-crystal analysis at low temperatures (e.g., 153 K) minimizes thermal motion artifacts. Data refinement with software like SHELX validates bond lengths (e.g., C–C = 1.54 Å) and angles, confirming cyclobutane ring geometry .
Q. How can researchers verify the compound’s purity and stability under experimental conditions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (<2 ppm error). Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For hygroscopic samples, Karl Fischer titration quantifies water content, which may hydrolyze the trifluoroacetamide group .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for trifluoroacetamide-functionalized cyclobutanes?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cyclobutane ring-opening reactions. Reaction path searches using nudged elastic band (NEB) methods identify energy barriers for amidation steps. Machine learning algorithms trained on PubChem data can predict regioselectivity in multi-step syntheses .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for protein binding).
- Structural Analysis : Compare X-ray co-crystal structures with molecular docking simulations to confirm binding modes. Discrepancies may arise from solvent effects (e.g., DMSO altering protein conformation) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity measurements across labs .
Q. How do steric and electronic effects of the cyclobutane ring influence biomolecular interactions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER force fields) quantify strain energy in the cyclobutane ring (typically 25–30 kcal/mol). Electrostatic potential maps reveal electron-deficient regions near the trifluoroacetamide group, favoring hydrogen bonding with target proteins. Förster resonance energy transfer (FRET) probes real-time conformational changes in enzyme active sites upon binding .
Q. What advanced separation techniques improve enantiomeric resolution of chiral derivatives?
- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC achieve baseline separation (resolution >1.5). Supercritical fluid chromatography (SFC) with CO-methanol modifiers enhances throughput. Circular dichroism (CD) spectroscopy validates enantiopurity by correlating Cotton effects with absolute configuration .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
